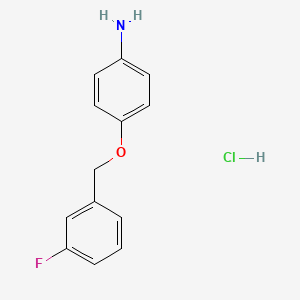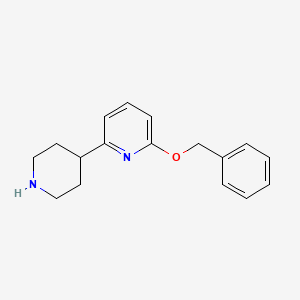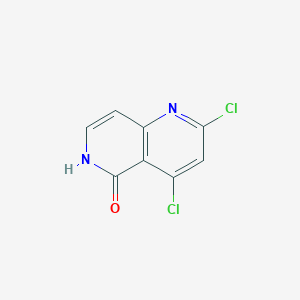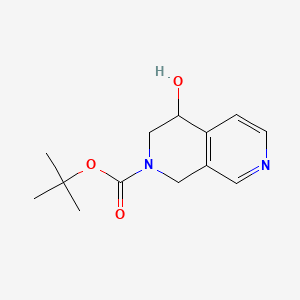
tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and indole moieties, and the final tert-butyl esterification. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Scientific Research Applications
Tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids, affecting gene expression. The piperidine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects .
Comparison with Similar Compounds
Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share the piperidine or piperazine ring structure but differ in their functional groups and overall molecular architecture.
Properties
Molecular Formula |
C23H28N4O5S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
tert-butyl 4-[6-(5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C23H28N4O5S/c1-23(2,3)32-22(28)26-10-8-17(9-11-26)31-21-14-20(24-15-25-21)27-12-7-16-13-18(33(4,29)30)5-6-19(16)27/h5-7,12-15,17H,8-11H2,1-4H3 |
InChI Key |
TYVKUOJWIYGGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)N3C=CC4=C3C=CC(=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


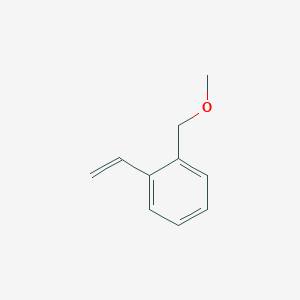

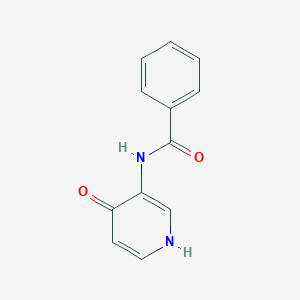
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
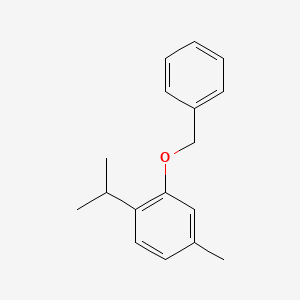
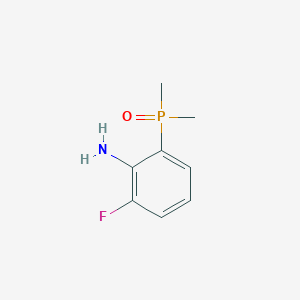
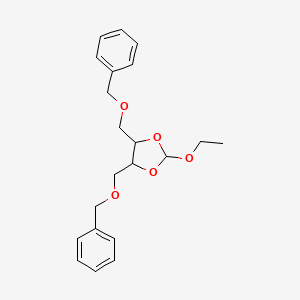
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
